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Compound of Interest

methyl 2-methyl-1H-imidazole-5-
Compound Name:
carboxylate

Cat. No.: B1611187

Abstract: This technical guide provides a comprehensive analysis of the expected spectral
characteristics of methyl 2-methyl-1H-imidazole-5-carboxylate, a key heterocyclic building
block in medicinal chemistry and materials science. While direct, published spectral data for
this specific molecule is sparse, this document leverages established spectroscopic principles
and data from closely related structural analogs to construct a predictive framework for its
analysis. We will delve into the anticipated features in Nuclear Magnetic Resonance (*H and
13C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for
researchers, chemists, and drug development professionals, offering not only predicted data
but also the underlying rationale for spectral interpretation and robust, self-validating protocols
for experimental data acquisition.

Molecular Structure and Spectroscopic Overview

Methyl 2-methyl-1H-imidazole-5-carboxylate (CeHsN2032) is an aromatic heterocyclic
compound featuring three key structural regions that dictate its spectroscopic signature:

e The Imidazole Ring: A 5-membered aromatic ring with two nitrogen atoms. The N-H proton,
the C4-H proton, and the ring carbons (C2, C4, C5) provide unique signals. The tautomeric
nature of the N-H proton can influence its environment and spectral appearance.[1]

o The C2-Methyl Group: An aliphatic methyl group directly attached to the imidazole ring.
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o The C5-Methyl Ester Group: A carboxylate functional group that will exhibit characteristic
signals for the carbonyl carbon (C=0), the ester C-O bond, and the O-methyl protons and
carbon.

Each of these components will produce distinct and predictable signals in NMR, IR, and MS,
allowing for unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of
organic compounds. For methyl 2-methyl-1H-imidazole-5-carboxylate, both *H and 3C NMR
will provide definitive information on the connectivity and chemical environment of every atom
in the molecule.

Predicted *H NMR Spectrum

The *H NMR spectrum is expected to show four distinct signals. The solvent of choice (e.g.,
DMSO-de or CDCI3) will influence the chemical shift, particularly of the labile N-H proton.[2]

Table 1: Predicted *H NMR Spectral Data for Methyl 2-Methyl-1H-imidazole-5-carboxylate
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Predicted
Chemical Shift  Multiplicity

(3, ppm)

Proton
Assignment

Integration

Rationale and
Comparative
Insights

) 12.0-13.0 (in ]
N-H (Imidazole) Broad Singlet
DMSO-ds)

1H

The N-H proton
of imidazole
rings is known to
be acidic and
often appears as
a broad signal at
a very downfield
chemical shift
due to hydrogen
bonding and
exchange. Its
position is highly
dependent on
solvent,
concentration,

and temperature.

[3]

C4-H (Imidazole) 7.5-7.8 Singlet

1H

As the sole
proton on the
electron-deficient
imidazole ring, it
is expected to be
deshielded and
appear in the
aromatic region.
Its singlet
multiplicity is due
to the absence of
adjacent protons.
Similar protons in
substituted

imidazoles
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appear in this
range.[4][5]

O-CHs (Ester) 3.7-3.9

Singlet

3H

The methyl
group attached
to the ester
oxygenisina
well-defined
chemical
environment and
typically appears
as a sharp
singlet in this

region.

C2-CHs

(Imidazole)

23-25

Singlet

3H

The methyl
group attached
to the C2
position of the
imidazole ring is
slightly
deshielded by
the aromatic
system and is
expected to
appear as a

singlet.

Predicted *C NMR Spectrum

The proton-decoupled 3C NMR spectrum is predicted to display six unique carbon signals,

corresponding to each carbon atom in the molecule.

Table 2: Predicted 13C NMR Spectral Data for Methyl 2-Methyl-1H-imidazole-5-carboxylate
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Carbon Assignment

Predicted Chemical Shift
(3, ppm)

Rationale and Comparative
Insights

C=0 (Ester)

160 - 165

The carbonyl carbon of an
ester group is strongly
deshielded and
characteristically appears in

this downfield region.[6]

C2 (Imidazole)

145 - 150

The C2 carbon, situated
between two nitrogen atoms, is
significantly deshielded. The
methyl substituent will further

influence its shift.

C5 (Imidazole)

135 - 140

The C5 carbon, attached to the
electron-withdrawing
carboxylate group, will be
deshielded relative to C4.

C4 (Imidazole)

125-130

The C4 carbon is expected to
be the most upfield of the ring
carbons. In many imidazole
derivatives, the chemical shifts
for C4 and C5 are distinct.

O-CHs (Ester)

51-53

The sp? hybridized carbon of
the ester's methyl group
typically resonates in this

range.

C2-CHs (Imidazole)

13-16

The sp3 hybridized carbon of
the methyl group at the C2
position is expected in the

aliphatic region.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy. Internal standards and

consistent experimental parameters are key.
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Methodology:

o Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a
deuterated solvent (e.g., DMSO-ds). Add a small amount of an internal standard, such as
tetramethylsilane (TMS, & = 0.00 ppm), for accurate chemical shift referencing.

 Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is
properly shimmed to achieve high magnetic field homogeneity, resulting in sharp,
symmetrical peaks.

e 1H NMR Acquisition: Acquire the spectrum using a standard pulse program. A sufficient
number of scans (e.g., 16 or 32) should be averaged to achieve a high signal-to-noise ratio.

e 13C NMR Acquisition: Acquire a proton-decoupled spectrum to simplify the signals to singlets.
A larger number of scans will be required due to the low natural abundance of 13C.

o Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID).
Phase the spectrum and perform baseline correction. Calibrate the chemical shift axis using
the TMS signal.

e Analysis: Integrate the 'H NMR signals to determine proton ratios. Assign peaks in both *H
and 3C spectra based on chemical shifts, multiplicities, and correlations from 2D NMR
experiments (e.g., HSQC, HMBC) if necessary.

Workflow for NMR Analysis
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Dissolve 5-10 mg
in ~0.7 mL Solvent

Add TMS Standard

Acquire 'H Spectrum
Acquire 3C Spectrum
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [A Spectroscopic and Interpretive Guide to Methyl 2-
Methyl-1H-imidazole-5-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1611187#methyl-2-methyl-1h-imidazole-5-
carboxylate-spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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